molecular formula C9H7Cl3N2O4 B14267416 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate CAS No. 138109-89-4

2,2,2-Trichloroethyl (2-nitrophenyl)carbamate

Cat. No.: B14267416
CAS No.: 138109-89-4
M. Wt: 313.5 g/mol
InChI Key: FHLQHKZQHMGVKB-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (2-nitrophenyl)carbamate is a chemical compound with the molecular formula C9H7Cl3NO4. It is known for its unique structure, which includes a trichloroethyl group and a nitrophenyl carbamate group. This compound is used in various scientific research applications due to its reactivity and stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate typically involves the reaction of 2-nitrophenol with 2,2,2-trichloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions and to ensure a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems helps in controlling the temperature and the addition of reagents, ensuring a high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloroethyl (2-nitrophenyl)carbamate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the protection of amines and alcohols.

    Biology: Used in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate involves the interaction of its functional groups with biological molecules. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl (2-nitrophenyl)carbamate is unique due to its nitro group, which imparts specific reactivity and stability. The presence of the nitro group allows for selective reduction and substitution reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2,2,2-trichloroethyl N-(2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O4/c10-9(11,12)5-18-8(15)13-6-3-1-2-4-7(6)14(16)17/h1-4H,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLQHKZQHMGVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(Cl)(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567600
Record name 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138109-89-4
Record name 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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